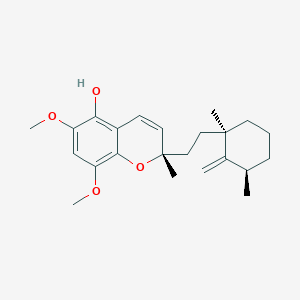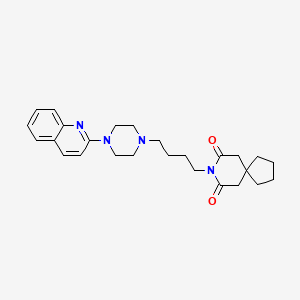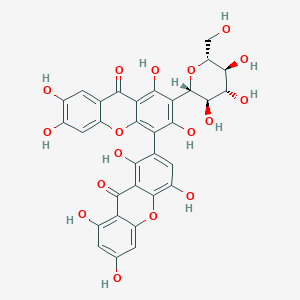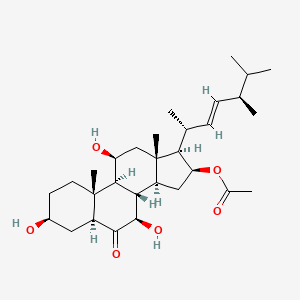
Phomallenic acid C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phomallenic acid C is a natural product found in Phoma and Plagiostoma with data available.
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
- Phomallenic acid C, identified as a bacterial FAS II inhibitor, has been synthesized enantioselectively, marking the first synthesis of this compound as a mixture of (R)- and (S)-isomers. This synthesis employed the diyne-allene motif constructed using a coupling under Negishi conditions (Ya‐Jun Jian, Chao-Jun Tang, & Yikang Wu, 2007). The same synthesis approach was highlighted in multiple studies, emphasizing its significance in creating optically active allene diynes (Ya-Jun Jian, Chao-Jun Tang, & Yikang Wu, 2007).
Inhibitory Effects on Bacterial FAS II Pathway
- Phomallenic acid C has been recognized for its inhibitory action on the bacterial FAS II pathway, a potential target for antibacterial drug development. This compound's structure and synthesis techniques contribute to understanding and potentially exploiting the FAS II pathway in bacteria for antibacterial purposes (K. Ishigami, Tomoko Kato, K. Akasaka, & Hidenori Watanabe, 2008); (Tomoko Kato, K. Ishigami, K. Akasaka, & Hidenori Watanabe, 2009).
Antimicrobial Agents Discovery
- Phomallenic acids A-C, including phomallenic acid C, were discovered from a Phoma species as antimicrobial agents. These compounds showed promising activity against Staphylococcus aureus, including methicillin-resistant strains, underlining their potential as novel antibacterial agents (J. Ondeyka, D. Zink, K. Young, et al., 2006).
Total Syntheses of Phomallenic Acids
- The total syntheses of phomallenic acids, including phomallenic acid C, utilizing palladium-catalyzed coupling, have been achieved. This synthesis approach provides insights into the chemical structure and potential biological activities of these acids (Masahiro Yoshida, M. Al-Amin, & K. Shishido, 2008).
Eigenschaften
Produktname |
Phomallenic acid C |
|---|---|
Molekularformel |
C18H24O2 |
Molekulargewicht |
272.4 g/mol |
InChI |
InChI=1S/C18H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h8,10H,2-3,11-17H2,1H3,(H,19,20) |
InChI-Schlüssel |
KSAZGINEUAUMNR-UHFFFAOYSA-N |
SMILES |
CCCC#CC#CC=C=CCCCCCCCC(=O)O |
Kanonische SMILES |
CCCC#CC#CC=C=CCCCCCCCC(=O)O |
Synonyme |
phomallenic acid C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



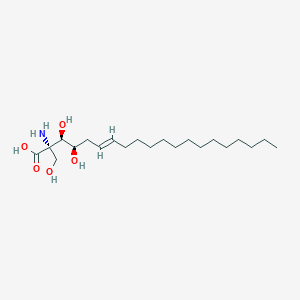
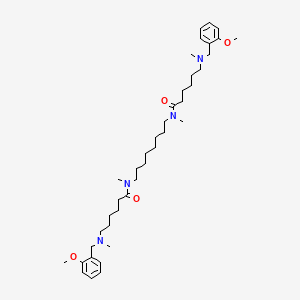
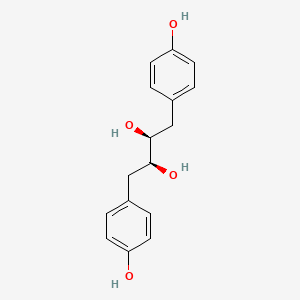
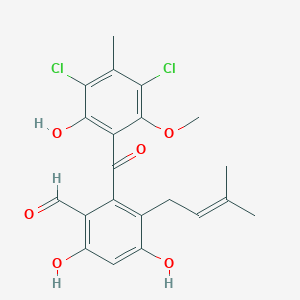
![(4S,6S)-1,4-Diacetoxy-3-[(Z)-acetoxymethylene]-7-methylene-11-methyl-1,10-dodecadien-8-yn-6-ol](/img/structure/B1248008.png)


![Benzamide, N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-](/img/structure/B1248013.png)
